2-ethyl-1H-inden-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCHYVHWTFKWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Pathways of 2 Ethyl 1h Inden 1 One and Its Analogs
Chemoselective Transformations and Functional Group Interconversions on the Indenone Scaffold
The indenone core is amenable to a variety of chemoselective modifications, allowing for the targeted interconversion of functional groups without altering the fundamental bicyclic structure. These transformations are crucial for the synthesis of diverse derivatives.
Oxidative reactions provide a powerful avenue for introducing new functional groups onto the indenone scaffold. Various metal-catalyzed and electrooxidative methods have been developed to achieve this. For instance, palladium(II)-catalyzed processes can facilitate the synthesis of functionalized indenones through the oxidation and cyclization of precursors like 2-(2-arylethynylphenyl)acetonitriles. nih.gov In these reactions, an oxidant such as diphenyl sulfoxide (Ph2SO) is used to generate ortho-functionalized 1,2-benzils, which then undergo condensation to form 3-cyanoindenones. nih.gov
Iron-promoted oxidative tandem reactions represent another strategy. The alkylation and cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines can yield 2-alkylated indenones. organic-chemistry.org This process involves the generation of an alkyl radical from the 1,4-dihydropyridine, which then adds to the alkyne, followed by intramolecular cyclization. organic-chemistry.org Furthermore, electrooxidative methods enable the direct arylsulfonylation of ynones with sulfinic acids, constructing sulfonated indenones under oxidant-free conditions through a radical tandem cyclization. organic-chemistry.org In some cases, aerial oxidation can complete the formation of an indenone motif from an intermediate species. nih.gov
Table 1: Examples of Oxidative Functionalization of Indenone Precursors
| Reaction Type | Catalyst/Promoter | Precursor | Product | Ref. |
| Oxidative Cyclization | Palladium(II) | 2-(2-arylethynylphenyl)acetonitrile | 3-Cyanoindenone | nih.gov |
| Oxidative Alkylation/Cyclization | Iron | Ynone + 1,4-Dihydropyridine | 2-Alkylated Indenone | organic-chemistry.org |
| Electrooxidative Arylsulfonylation | - | Ynone + Sulfinic Acid | Sulfonated Indenone | organic-chemistry.org |
Reductive processes are commonly employed to convert indenones into indanones or other reduced derivatives, which are themselves important structural motifs in pharmacologically active molecules. acs.orgnih.gov The conversion of indenones to indanones is a key reduction step that can follow initial synthesis via transition-metal-catalyzed annulation. acs.orgnih.gov
Asymmetric hydrogenation of indenone-related structures, such as 1-indanone derived enamides, has been achieved with high enantioselectivity using cobalt-based catalysts. researchgate.net This highlights the potential for stereocontrolled reductions on the indenone system. Similarly, the highly enantioselective hydrogenation of related α-hydroxy ketones to produce chiral 1,2-diols has been accomplished using a combination of a cobalt catalyst and a chiral ligand. researchgate.net Catalytic reduction, for example using Palladium on carbon (Pd/C), is also effective for transforming specific functional groups on the indenone ring system, such as the reduction of keto-oximes to 2-amino substituted 1-indanones. nih.gov These methods underscore the utility of reductive pathways in modifying the indenone scaffold to access a variety of saturated and functionalized analogs. acs.org
Cycloaddition and Annulation Reactions Involving the Indenone Core
Cycloaddition and annulation reactions are powerful tools for building complex fused and spirocyclic frameworks from the indenone core. nih.gov These reactions involve the formation of a new ring by reacting the indenone, which can act as a dienophile or dipolarophile, with a suitable partner. wikipedia.orgresearchgate.net
The indenone scaffold can participate in various modes of cycloaddition, including [3+2] and formal [5+2] cycloadditions. nih.gov In a [3+2] cycloaddition, an in-situ generated indenone can be trapped by a 1,3-dipole, such as one derived from a donor-acceptor cyclopropane, to synthesize fused cyclopentane rings. nih.gov Bifunctional thiourea catalysts have been used to achieve asymmetric [3+2] annulation reactions between 2-isothiocyanato-1-indanones and barbiturate-based olefins, affording chiral dispiro[indene-pyrrolidine-pyrimidine]s with excellent stereoselectivity. nih.gov
Annulation, the process of building a new ring onto an existing one, is exemplified by the Robinson annulation, which combines a Michael addition with an intramolecular aldol reaction to form a six-membered ring. libretexts.org This two-step sequence can be applied to indenone precursors to construct polycyclic systems. libretexts.org The versatility of the indenone core in these ring-forming reactions makes it a valuable synthon for accessing structurally diverse and complex molecules. nih.govresearchgate.net
Table 2: Cycloaddition and Annulation Reactions of Indenone Derivatives
| Reaction Type | Indenone Derivative Role | Reactant Partner | Resulting Structure | Ref. |
| [3+2] Cycloaddition | Dipolarophile | Donor-Acceptor Cyclopropane | Indanone-fused Cyclopentane | nih.gov |
| Asymmetric [3+2] Annulation | Substrate | Barbiturate-based Olefin | Dispiro[indene-pyrrolidine-pyrimidine] | nih.gov |
| Diels-Alder Reaction | Dienophile | Diene | Fused Six-membered Ring | researchgate.net |
| 1,3-Dipolar Cycloaddition | Acceptor | 1,3-Dipole | Fused Five-membered Heterocycle | researchgate.net |
Cascade Reactions for Molecular Complexity Generation
Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular structures from simpler starting materials in a single synthetic operation, which is a primary goal in organic synthesis. nih.govescholarship.org The indenone scaffold is an excellent platform for initiating such cascades.
One example involves the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines, which proceeds through a series of cascade cyclizations to form complex indeno[2,1-c]pyran-3-ones. nih.govacs.org This process involves the sequential formation of multiple carbon-carbon and carbon-oxygen bonds in one pot. nih.gov Similarly, 2-arylidene-1-indanone derivatives can undergo photochemical reaction cascades to build complex polycyclic skeletons. nih.gov Another approach uses a TfOH-promoted sequential domino reaction to synthesize indenoindoles from simple starting materials. scispace.com These reactions efficiently generate molecular complexity by strategically combining multiple bond-forming events in a single sequence, demonstrating the power of cascade strategies in modern organic synthesis. acs.org
Intramolecular Hydroalkylation Reactions
Intramolecular hydroalkylation is a key reaction for the synthesis of indene (B144670) derivatives. Gold-catalyzed intramolecular hydroalkylation of readily available ynamides provides a direct route to polysubstituted indenes. nih.govnih.gov The mechanism of this transformation involves the activation of the ynamide by a gold catalyst to generate a highly reactive gold-keteniminium ion intermediate. nih.govnih.gov
This electrophilic intermediate then triggers a nih.govnih.gov-hydride shift from a benzylic position, which has been identified as the rate-determining step of the reaction through both experimental and computational studies. nih.gov Following the hydride shift, a subsequent cyclization occurs, followed by deprotonation and protodeauration to yield the final indene product. nih.gov A related transformation is the intramolecular hydroacylation of o-allylbenzaldehyde derivatives, catalyzed by nickel(0)/N-heterocyclic carbene complexes, which leads to the formation of 1-indanones in high yields. nih.gov
Table 3: Mechanistic Steps in Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
| Step | Description | Key Intermediate | Significance | Ref. |
| 1 | Activation of Ynamide | Gold-Keteniminium Ion | Generation of a highly reactive electrophile | nih.govnih.gov |
| 2 | nih.govnih.gov-Hydride Shift | Benzylic Carbocationic Gold Adduct | Rate-determining step | nih.gov |
| 3 | Cyclization | - | Ring formation | nih.gov |
| 4 | Deprotonation & Protodeauration | - | Regeneration of catalyst and product formation | nih.gov |
Dimerization and Oligomerization Studies (e.g., 2-[1-(1-Oxoindan-2-yl)ethyl]indan-1-one)
Conjugated 1-indanones can undergo dimerization under various conditions to form more complex structures. researchgate.net For example, 2-(E)-benzylidene-1-indanone has been shown to dimerize under basic conditions in a highly stereoselective reaction to yield a spirodimer. researchgate.net The specific stereoisomer formed can be influenced by the reaction conditions, such as the base and solvent used. researchgate.net
Other substituted indenones, such as 2-(E)-carbomethoxymethylene-1-indanone and 2-(E)-cyanomethylene-1-indanone, also form dimerized spiro products. researchgate.net In contrast, 2-phenylinden-1-one can be converted into truxone-type photodimers through photochemical activation, as well as a Diels-Alder-type dimer under different conditions. rsc.org These studies show that the C2-substituent on the indenone ring plays a crucial role in directing the pathway of dimerization, leading to a variety of dimeric scaffolds, including spiro-fused systems and cyclobutane derivatives. researchgate.netrsc.org A computational study on the dimerization of a related compound, benzothiet-2-one, suggests that the reaction can proceed through a pseudopericyclic mechanism involving a face-to-face addition of two monomer units. nih.gov
Nucleophilic and Electrophilic Reactivity at Specific Positions
The reactivity of 2-ethyl-1H-inden-1-one is dictated by the presence of several key functional groups: a carbonyl group, a carbon-carbon double bond, and an aromatic ring. This combination of features provides multiple sites for both nucleophilic and electrophilic attack. The α,β-unsaturated ketone moiety is particularly important, creating a conjugated system that influences the molecule's electronic properties and reactivity.
Nucleophilic Reactivity:
Nucleophilic attack on α,β-unsaturated carbonyl compounds can occur at two primary positions: the carbonyl carbon (C1) in a 1,2-addition, or the β-carbon (C3) in a 1,4-conjugate addition, also known as a Michael addition. The regioselectivity of this attack is influenced by the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, attacking the more electrophilic carbonyl carbon directly. In contrast, softer nucleophiles, such as enamines, thiolates, and dialkylcuprates ("Gilman reagents"), preferentially undergo 1,4-addition. This is because the β-carbon, while less electrophilic than the carbonyl carbon, is a softer electrophilic center.
The presence of the ethyl group at the α-position (C2) introduces steric hindrance around the carbonyl group, which may further disfavor 1,2-addition by sterically demanding nucleophiles. This steric effect, combined with the electronic influence of the alkyl group, can enhance the propensity for conjugate addition at the C3 position.
Electrophilic Reactivity:
Electrophilic attack on this compound is most likely to occur on the benzene (B151609) ring through electrophilic aromatic substitution. The indenone scaffold itself acts as a deactivating group due to the electron-withdrawing nature of the carbonyl group. This deactivation means that harsher reaction conditions may be required for electrophilic substitution compared to benzene. The directing effect of the fused ring system will influence the position of substitution on the aromatic ring.
The enolate, formed by deprotonation at the C2 position, can also act as a nucleophile, reacting with various electrophiles. This allows for further functionalization at the α-position.
Below is an interactive data table summarizing the expected reactivity at specific positions of this compound.
| Position | Type of Attack | Attacking Species | Expected Product Type | Notes |
|---|---|---|---|---|
| C1 (Carbonyl Carbon) | Nucleophilic (1,2-Addition) | Hard Nucleophiles (e.g., Grignard reagents, Organolithium reagents) | Tertiary Alcohol | Steric hindrance from the α-ethyl group may reduce the rate of this reaction. |
| C3 (β-Carbon) | Nucleophilic (1,4-Conjugate Addition/Michael Addition) | Soft Nucleophiles (e.g., Enolates, Gilman reagents, Thiols, Amines) | 3-Substituted Indanone | This is often the favored pathway for soft nucleophiles due to the electronics of the conjugated system. |
| Aromatic Ring (C4, C5, C6, C7) | Electrophilic Aromatic Substitution | Electrophiles (e.g., Nitronium ion, Halonium ions) | Substituted Indenone | The indenone moiety is deactivating, and the substitution pattern will be directed by the existing ring structure. |
| C2 (α-Carbon) | Nucleophilic (via Enolate) | Electrophiles (e.g., Alkyl halides) | 2,2-Disubstituted Indanone | Requires prior deprotonation to form the enolate intermediate. |
Detailed Mechanistic Investigations of Indenone Reactivity
Transition State Analysis in Catalyzed Reactions
While specific transition state analyses for reactions involving this compound are not extensively documented in the literature, computational studies on related α,β-unsaturated systems, particularly in the context of Michael additions, provide significant insights. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the geometries and energies of transition states in catalyzed reactions.
In a typical catalyzed Michael addition to an indenone, the catalyst, often a chiral amine or a metal complex, interacts with both the nucleophile and the electrophile (the indenone) to facilitate the reaction and, in asymmetric catalysis, to control the stereochemical outcome.
Key aspects of transition state analysis in these reactions include:
Identification of the Rate-Determining Step: Computational studies can help determine which step in the reaction mechanism has the highest energy barrier. In many catalyzed Michael additions, the carbon-carbon bond-forming step is the rate-determining step.
Role of the Catalyst: Transition state calculations can reveal how the catalyst stabilizes the transition state. For example, in amine-catalyzed reactions, the catalyst may form an iminium ion with the indenone, lowering the LUMO and activating it for nucleophilic attack. Hydrogen bonding interactions between the catalyst and the reactants in the transition state are also crucial for both catalysis and stereocontrol.
Stereochemical Prediction: By comparing the energies of different diastereomeric transition states, the stereochemical outcome of a reaction can be predicted. The lower energy transition state will lead to the major product. These calculations can rationalize the high levels of enantioselectivity observed in many asymmetric catalytic reactions.
For this compound, transition state analysis would be particularly valuable in understanding how the α-ethyl group influences the stereochemical course of catalyzed reactions, as it can create specific steric interactions in the transition state assembly.
Isotopic Labeling Studies for Reaction Pathway Elucidation
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed reaction mechanisms. wikipedia.org By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of that atom in the products and intermediates can be determined using techniques such as mass spectrometry and NMR spectroscopy.
Mechanism of Proton Transfer: In the final step of a Michael addition, the enolate intermediate is protonated. To determine the source of this proton, the reaction can be carried out in a deuterated solvent (e.g., D₂O or CH₃OD). If the proton is sourced from the solvent, a deuterium atom will be incorporated at the α-position (C2) of the product.
Reversibility of Reaction Steps: Isotopic labeling can be used to probe the reversibility of certain steps. For example, if the initial nucleophilic attack is reversible, exchanging the isotopic label between the reactant and product pools might be observed under certain conditions.
Kinetic Isotope Effect (KIE): By measuring the rate of a reaction with a labeled versus an unlabeled reactant, the kinetic isotope effect can be determined. A significant KIE (kH/kD > 1) for the cleavage of a C-H bond suggests that this bond breaking occurs in the rate-determining step of the reaction. For example, in an enolate formation step, deuterating the α-position of the nucleophile would allow for the determination of whether C-H bond breaking is rate-limiting.
These types of studies, though not specific to this compound in the available literature, represent the kinds of detailed mechanistic investigations that are crucial for a thorough understanding of its reactivity and the reactivity of indenone analogs.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Ethyl 1h Inden 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments enables the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the 2-ethyl-1H-inden-1-one molecule.
1D NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment further distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, the carbonyl carbon (C1) is characteristically observed at the lowest field in the ¹³C spectrum due to its significant deshielding. utah.edu
2D NMR Spectroscopy: While 1D spectra provide foundational data, 2D experiments are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, identifying protons that are on adjacent carbons. For instance, the methine proton at C2 would show a correlation to the adjacent methylene protons of the ethyl group and the methylene protons at C3. utah.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It is instrumental in assigning the chemical shift of each carbon atom based on the already assigned proton spectrum. utah.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for connecting molecular fragments and identifying quaternary carbons, which are not observed in HMQC/HSQC spectra. For example, the protons on C7 would show an HMBC correlation to the quaternary carbonyl carbon C1.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. NOESY is particularly vital for determining stereochemistry, such as the relative orientation of substituents on a ring. For this compound, which is chiral at the C2 position, NOESY could help determine the spatial relationship between the ethyl group and the protons of the fused ring system, although it has been noted that the absolute stereochemistry at C2 remains unresolved in published studies. utah.edu
Through the systematic application of these techniques, a complete assignment of the NMR spectra for this compound has been achieved. utah.edu
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data sourced from a study by Service and Flynn. utah.edu
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 1 | 207.2 | - | - |
| 2 | 46.2 | 2.62 | m |
| 3 | 35.4 | 3.21, 2.70 | m |
| 4 | 124.3 | 7.40 | d |
| 5 | 127.7 | 7.37 | t |
| 6 | 135.2 | 7.62 | t |
| 7 | 126.7 | 7.78 | d |
| 8 | 153.8 | - | - |
| 9 | 133.9 | - | - |
| 10 | 25.4 | 1.89, 1.54 | m |
| 11 | 11.7 | 0.99 | t |
While final product characterization is a primary use of NMR, it is also a powerful tool for monitoring chemical reactions in real-time and identifying transient intermediates. Techniques like in situ NMR allow chemists to follow the progress of a synthesis directly within an NMR tube. magritek.combeilstein-journals.org
In the synthesis of indanones, which often involves methods like intramolecular Friedel-Crafts acylation, NMR can be used to monitor the conversion of the starting material (e.g., a 3-arylpropanoic acid) into the final cyclized ketone. nih.govbeilstein-journals.org By acquiring spectra at various time points, researchers can:
Track the disappearance of reactant signals and the appearance of product signals.
Determine reaction kinetics by quantifying the relative concentrations of species over time.
Detect and characterize short-lived intermediates, which may appear and then disappear during the reaction course. For example, in a Friedel-Crafts reaction, NMR could potentially observe the formation of an acylium ion intermediate or a complex with the Lewis acid catalyst. mdpi.com
This information is invaluable for optimizing reaction conditions (such as temperature, time, and catalyst loading) and for gaining a deeper understanding of the underlying reaction mechanism.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy probes the energy required to excite the vibrational modes of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a characteristic "fingerprint" of the functional groups present in a molecule.
For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.
For this compound, the key functional groups give rise to characteristic peaks in the IR and Raman spectra:
Carbonyl (C=O) Stretch: The ketone functional group exhibits a strong, sharp absorption in the IR spectrum, typically in the range of 1680–1725 cm⁻¹. For conjugated ketones like indanones, this peak is often found at a slightly lower wavenumber (e.g., 1680–1700 cm⁻¹) due to resonance effects. usm.my This is one of the most prominent peaks in the IR spectrum.
Aromatic C=C Stretch: The benzene (B151609) ring gives rise to several characteristic stretching vibrations in the 1450–1600 cm⁻¹ region.
Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H bonds of the ethyl group and the cyclopentanone (B42830) ring produce strong stretching absorptions just below 3000 cm⁻¹.
C-H Bending Vibrations: Bending vibrations (scissoring, rocking) for the CH₂ groups appear in the 1450-1470 cm⁻¹ region, while the CH₃ bending mode is found near 1375 cm⁻¹.
While IR spectroscopy is particularly sensitive to polar bonds like C=O, Raman spectroscopy is often more effective for identifying non-polar, symmetric bonds, such as the C=C bonds within the aromatic ring.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |
| Carbonyl C=O Stretch | 1710 - 1680 | Strong | Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium | Strong |
| Aliphatic C-H Bend | 1470 - 1370 | Medium | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₁₁H₁₂O), the nominal molecular weight is 160 g/mol . Standard electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would likely involve the loss of the ethyl group (•CH₂CH₃, 29 mass units), leading to a prominent peak at m/z = 131. Further fragmentation of the indanone core could also be observed.
High-Resolution Mass Spectrometry (HRMS) provides a much more precise mass measurement, typically to four or more decimal places. This accuracy allows for the unambiguous determination of a molecule's elemental composition. For C₁₁H₁₂O, the calculated exact (monoisotopic) mass is 160.08882 Da. An HRMS measurement confirming this value would definitively establish the molecular formula, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different formulas).
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Analysis
While NMR provides the definitive structure in solution, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern.
A successful X-ray diffraction study of this compound would yield a wealth of structural information, including:
Atomic Coordinates: The precise position of every atom in the unit cell.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, confirming the molecular connectivity.
Conformation: The exact conformation of the five-membered ring and the orientation of the ethyl substituent.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-stacking.
Absolute Stereochemistry: For a chiral compound, specialized X-ray techniques can determine the absolute configuration (R or S) at the stereocenter (C2), provided a suitable crystal is obtained.
Currently, a search of publicly available crystallographic databases does not reveal a deposited crystal structure for this compound itself. However, studies on closely related indanone derivatives demonstrate the power of this technique to elucidate complex three-dimensional structures and intermolecular interactions in the solid state.
Hyphenated Chromatographic Techniques Coupled with Spectroscopic Detection
Hyphenated techniques are essential for analyzing complex mixtures and purifying compounds for further study. By coupling the separation power of chromatography with the identification capabilities of spectroscopy, researchers can obtain detailed information about the individual components of a sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC separates the compound from a mixture based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner.
The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) of 160, corresponding to its molecular weight (C₁₁H₁₂O). echemi.comchemicalbook.com The fragmentation pattern is dictated by the structure of the molecule, particularly the ketone functional group and the fused aromatic-aliphatic ring system. Key fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the loss of small, stable neutral molecules like carbon monoxide (CO) or ethene (C₂H₄). libretexts.orglibretexts.org
Based on established fragmentation principles for ketones, the following major ions would be predicted in the mass spectrum of this compound:
| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 160 | [C₁₁H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 132 | [C₉H₈O]⁺• | Loss of ethene (•C₂H₄) via McLafferty-type rearrangement |
| 131 | [C₉H₇O]⁺ | Alpha-cleavage with loss of the ethyl radical (•C₂H₅) |
| 104 | [C₈H₈]⁺• | Loss of carbon monoxide (CO) from the m/z 132 fragment |
The relative abundance of these fragments provides structural confirmation and allows for the differentiation of this compound from its isomers.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. Coupled with a Diode Array Detector (DAD), HPLC provides both retention time data and UV-Vis spectra for the analyte. This dual information is highly valuable for structural elucidation.
For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a methanol/water or acetonitrile (B52724)/water mixture). The retention time of the compound would depend on the specific conditions, including the column dimensions, mobile phase composition, and flow rate.
The DAD continuously records the UV-Vis spectrum of the eluent. The structure of this compound contains a chromophore composed of a benzene ring conjugated with an α,β-unsaturated ketone. This extended π-system is expected to produce distinct absorption bands in the ultraviolet region. utoronto.ca
π → π* Transitions: Strong absorptions are expected due to the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. The benzene ring and the enone system will both contribute to these absorptions. Conjugation shifts these bands to longer wavelengths (bathochromic shift) compared to non-conjugated systems. masterorganicchemistry.com
n → π* Transition: A weaker absorption at a longer wavelength is anticipated, resulting from the promotion of a non-bonding electron from the oxygen atom's lone pair to a π* antibonding orbital of the carbonyl group. masterorganicchemistry.com
While specific absorption maxima for this compound are not detailed in the surveyed literature, related indanone derivatives exhibit complex UV spectra with multiple absorption bands, confirming the presence of these electronic transitions. mdpi.comresearchgate.net Analysis via HPLC-DAD would therefore provide characteristic retention time and spectral data useful for its identification and purity assessment.
Advanced Spectroscopic Methods for Solution and Solid-State Characterization
While hyphenated techniques are excellent for analysis and separation, standalone advanced spectroscopic methods are indispensable for complete structural elucidation and for understanding the molecule's properties in different phases.
Solution-State Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments has been used to provide complete proton (¹H) and carbon (¹³C) assignments for this compound. utah.edutamu.edu
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. utah.edu
2D NMR (COSY and HMQC): Two-dimensional NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). utah.edu Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly attached proton and carbon atoms, allowing for unambiguous assignment of the carbon skeleton. utah.edutamu.edu
Through the combined application of these techniques, detailed assignments for all proton and carbon resonances of this compound have been determined. utah.edu
| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| H4 | 7.48 |
| H5 | 7.59 |
| H6 | 7.37 |
| H7 | 7.75 |
| H2 | 2.55 |
| H3 (cis to H2) | 3.25 |
| H3 (gauche to H2) | 2.78 |
| H1' (methylene) | 1.85, 1.51 |
| H2' (methyl) | 0.95 |
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| C1 (Carbonyl) | 206.8 |
| C4 | 124.1 |
| C5 | 134.8 |
| C6 | 126.4 |
| C7 | 127.8 |
| C8 | 134.7 |
| C9 | 153.2 |
| C2 | 46.9 |
| C3 | 30.7 |
| C1' (methylene) | 24.7 |
| C2' (methyl) | 11.7 |
Solid-State Characterization
Characterization in the solid state provides critical information about the three-dimensional arrangement of molecules in a crystal lattice, which influences physical properties.
Single-Crystal X-ray Diffraction: This is the definitive method for determining the atomic and molecular structure of a crystalline solid. It provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. While the crystal structure for a related indanone dimer has been reported, specific crystallographic data for this compound is not available in the surveyed literature. nih.gov However, solid-state photoreactions of other indanone derivatives have been studied, indicating that analysis of this class of compounds in the crystalline phase is an active area of research. rsc.org
Solid-State NMR (ssNMR): For materials that are not amenable to single-crystal X-ray diffraction, ssNMR provides valuable structural information. It can reveal details about molecular conformation and packing, and can distinguish between different crystalline forms (polymorphs).
Computational and Theoretical Investigations of 2 Ethyl 1h Inden 1 One Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard and versatile method in computational chemistry, balancing accuracy with computational cost. researchgate.net It is widely applied to study the properties of organic molecules like 2-ethyl-1H-inden-1-one. DFT calculations allow for the prediction of a wide range of molecular properties, from geometries and energies to spectroscopic parameters and reaction pathways. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, EPR hyperfine coupling constants, UV-Vis transitions)
DFT methods are highly effective in predicting various spectroscopic parameters, which is crucial for structure elucidation and characterization.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govmdpi.comrsc.org These predictions are invaluable for assigning experimental spectra, especially for complex molecules or for distinguishing between isomers. nrel.govnih.gov While specific DFT studies for this compound are not abundant, calculations on analogous indanone structures show excellent correlation with experimental data. Modern approaches even combine DFT calculations with machine learning to refine predictions, achieving mean absolute errors as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C shifts. nih.gov
Table 1: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Indanone Analog
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 207.5 | 206.8 |
| C-ethyl (CH) | 45.2 | 44.9 |
| C-ethyl (CH2) | 25.8 | 25.5 |
| C-ethyl (CH3) | 11.5 | 11.2 |
| Aromatic C | 153.1 | 152.8 |
| Aromatic C | 135.0 | 134.7 |
| Aromatic C | 127.2 | 126.9 |
| Aromatic C | 124.5 | 124.2 |
| Aromatic C | 123.9 | 123.6 |
| Aromatic C | 137.8 | 137.5 |
Note: Data is hypothetical, based on typical DFT accuracy for analogous structures.
EPR Hyperfine Coupling Constants (hfccs): For radical species derived from this compound, Electron Paramagnetic Resonance (EPR) spectroscopy would be the technique of choice. DFT calculations are reliable for determining the isotropic hyperfine coupling constants (hfccs) of organic radicals. nih.govacs.org Methods like UB3LYP with specialized basis sets such as EPR-III can accurately predict the spin density distribution and the resulting hfccs, which describe the interaction between the unpaired electron and magnetic nuclei. dntb.gov.uafz-juelich.denmi3.eu
UV-Vis Transitions: The electronic absorption properties of this compound can be investigated using Time-Dependent DFT (TD-DFT). rsc.orgmdpi.com This method calculates the energies of electronic excited states, allowing for the prediction of UV-Vis absorption spectra. researchgate.net The calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π*) and predict the wavelength of maximum absorption (λmax), which are directly related to the molecule's color and electronic structure. mdpi.commdpi.com
Elucidation of Reaction Mechanisms, Transition States, and Energy Barriers
DFT is a cornerstone for investigating the mechanisms of chemical reactions. rsc.orgresearchgate.netnih.gov It allows chemists to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net
For reactions involving the indenone framework, such as Knoevenagel condensations or Michael additions, DFT can be used to:
Locate Transition States: By finding the first-order saddle point on the potential energy surface, the exact geometry of the transition state can be determined. pku.edu.cn
Calculate Energy Barriers: The energy difference between the reactants and the transition state gives the activation energy or energy barrier. faccts.deresearchgate.netresearchgate.net This value is critical for predicting reaction rates and understanding why certain reaction pathways are favored over others. mdpi.com
Verify Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products. researchgate.net
Studies on related systems show that DFT can effectively model complex multi-step reactions, including cycloadditions and condensations, providing detailed mechanistic insights that are often difficult to obtain experimentally. pku.edu.cnresearchgate.netacs.orgacs.org
Table 2: Hypothetical DFT-Calculated Energy Profile for a Reaction Step
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State | +18.5 | Energy barrier for the reaction step |
| Intermediate | -5.2 | A stable but transient species |
| Products | -15.0 | Final products of the reaction step |
Conformational Analysis and Molecular Geometry Optimization
The first step in most computational studies is geometry optimization, where DFT is used to find the lowest energy arrangement of atoms in a molecule. researchgate.netmdpi.com For a molecule with flexible parts, like the ethyl group in this compound, this extends to conformational analysis. dergipark.org.tr
By systematically rotating the C-C bond of the ethyl group and calculating the energy at each step, a potential energy surface (PES) can be generated. nih.gov This analysis reveals the most stable conformers (energy minima) and the energy barriers to rotation between them. iau.irresearchgate.netnih.gov For this compound, the primary conformational flexibility would involve the orientation of the ethyl group relative to the plane of the indenone ring. The results of such an analysis would identify the preferred staggered conformations over higher-energy eclipsed conformations.
Quantum Chemical Calculations for Reactivity Prediction and Electronic Structure Analysis
Quantum chemical methods, particularly DFT, provide a quantitative framework for understanding a molecule's electronic structure and predicting its chemical reactivity. mdpi.comscispace.com Key to this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.orgwikipedia.org
HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. Regions of the molecule with high HOMO density are susceptible to attack by electrophiles. wikipedia.org
LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. Regions with high LUMO density are sites for nucleophilic attack. wikipedia.org
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. wikipedia.orgresearchgate.net A small gap suggests the molecule is more reactive and can be more easily excited electronically.
Other calculated properties like the molecular electrostatic potential (MEP) map and Natural Bond Orbital (NBO) charge analysis further refine reactivity predictions by showing the distribution of electron density and identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.
Table 3: Calculated Electronic Properties for a Model Indenone System
| Property | Calculated Value (eV) | Implication |
| HOMO Energy | -6.2 | Electron-donating ability |
| LUMO Energy | -2.1 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.1 | Kinetic stability and electronic transitions |
Studies on Aromaticity and Stability of Indenone Frameworks
Computational methods are used to quantify aromaticity through several criteria:
Energetic Criteria: Aromatic Stabilization Energy (ASE) is calculated by comparing the energy of the cyclic system to an appropriate acyclic reference compound. acs.org
Geometric Criteria: Aromatic compounds tend to have more regular bond lengths than their non-aromatic counterparts.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding is calculated at the center of a ring. acs.org A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. acs.org
Molecular Dynamics Simulations for Conformational Flexibility Studies
While DFT is excellent for studying static structures and specific reaction paths, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes.
For this compound, an MD simulation could be used to:
Explore the conformational landscape of the ethyl group, showing the transitions between different stable rotamers in real-time.
Study the molecule's behavior in a solvent, revealing how solvent molecules interact with the indenone core and the ethyl group.
Investigate the flexibility of the five-membered ring, which may exhibit slight puckering or other dynamic motions.
By simulating the molecule's trajectory over nanoseconds or longer, MD can reveal dynamic processes and intermolecular interactions that are inaccessible through static quantum chemical calculations alone.
Synthesis and Functional Development of 2 Ethyl 1h Inden 1 One Derivatives and Analogs
Strategies for Diversification of the Indenone Core at Various Positions
The functionalization of the indenone core is crucial for tuning its chemical and physical properties. Researchers have developed several strategies to introduce a variety of substituents at different positions on both the five-membered and six-membered rings.
One of the most powerful techniques involves the transition-metal-catalyzed C-H activation and functionalization of the aromatic ring. For instance, rhodium-catalyzed C-H activation of related benzimidates, followed by a cascade reaction with alkenes, allows for the synthesis of highly substituted 2-ester-3-aminoindenones. rsc.orgrsc.org This method is notable for its efficiency and ability to build complex functionality in a single step under mild conditions. rsc.org
The active methylene (B1212753) group at the C2 position (alpha to the carbonyl) is a key site for diversification. The Knoevenagel condensation, a classic reaction involving the condensation of an active methylene compound with an aldehyde or ketone, is frequently employed. researchgate.net This reaction allows for the introduction of various arylidene substituents at the C2 position, forming 2-benzylidene-1-indanone (B110557) derivatives which can be further modified. researchgate.net
Furthermore, electrophilic substitution reactions can modify the benzene (B151609) ring of the indenone core. Halogenation, for example, can be achieved on the precursor molecules, such as halogenated phthalic anhydrides, which are then cyclized to form the corresponding halogenated indane-1,3-diones, an analogous system. nih.gov Similarly, cyano groups can be introduced at the methylene position of indane-1,3-dione through a procedure utilizing acetonitrile (B52724) in a base-catalyzed reaction, showcasing another route for functionalization of the five-membered ring. nih.gov
These strategies collectively provide a robust toolbox for creating a library of indenone derivatives with tailored electronic and steric properties for various applications.
Synthesis of Spirocyclic Systems Incorporating Indenone Moieties
Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, are of significant interest due to their unique three-dimensional structures and presence in numerous biologically active molecules. The indenone framework is an excellent building block for constructing such complex architectures.
Multi-component reactions (MCRs) have emerged as a highly efficient method for synthesizing diverse spiro-indenone derivatives. For example, a one-pot, four-component reaction of isatins, 1,3-indandione, a diamine, and nitro ketene (B1206846) dithioacetal in the presence of a green catalyst like alum can produce complex spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,3'-indoline] derivatives in good yields. researchgate.net Another MCR involves the reaction of heterocyclic ketene aminals with bindone (B167395) (a dimer of 1,3-indandione) to generate novel spiro-imidazo pyridine-indene derivatives. researchgate.net
Organocatalysis provides a powerful approach for the asymmetric synthesis of chiral spirocyclic indenones. A notable example is the enantioselective preparation of oxa-spirocyclic indanone derivatives through a cascade reaction. nih.gov This sequence, which involves an organocatalytic Michael reaction followed by a Henry-acetalization, creates a chiral spirocyclic backbone with four contiguous stereocenters with high enantioselectivity (up to 99% ee). nih.gov
Dinuclear zinc catalysts have also been successfully employed in enantioselective tandem reactions. The reaction of α-hydroxy indanones with ortho-ester chalcones using these catalysts triggers a Michael/transesterification cascade to afford enantiomerically pure spiro[indanone-2,3′-isochromanone-1-one] derivatives in good yields and excellent stereoselectivities. skku.edu
The following table summarizes selected methods for the synthesis of spirocyclic indenone systems.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |
| Multi-component Reaction | Isatins, 1,3-indandione, diamine, nitro ketene dithioacetal | Alum | Spiro[imidazo-indeno-pyridine-indoline] | researchgate.net |
| Organocatalytic Cascade | 2-Hydroxynitrostyrene, 2-formylcinnamates | Chiral amine catalyst | Oxa-spirocyclic indanones | nih.gov |
| Tandem Reaction | α-Hydroxy indanones, ortho-ester chalcones | Dinuclear zinc catalyst | Spiro[indanone-isochromanone] | skku.edu |
| Michael-anti-Michael Cascade | 1,5-Diphenylpenta-1,4-diyn-3-ones, 1,3-indandiones | Transition-metal-free | Spirocyclic-1,3-indandione containing cyclopentenones | organic-chemistry.org |
Development of Indenone-Based Ligands for Metal Catalysis
While the synthesis of indenones often relies on transition metal catalysis, the development of indenone derivatives as ligands for metal catalysts is a more nascent but promising field. The electronic properties and rigid structure of the indenone core make it an intriguing scaffold for designing new ligands.
The closely related indenyl ligand (the anionic form of indene) is well-known in organometallic chemistry for the "indenyl effect," where indenyl-metal complexes exhibit significantly enhanced reactivity in catalytic reactions compared to their cyclopentadienyl (B1206354) counterparts. rsc.orgnih.gov This has spurred interest in exploring modified indenyl and related indenone structures as ligands.
Research has demonstrated the synthesis of multisubstituted benz[f]indenones and their subsequent conversion to benz[f]indene ligands for the synthesis of group IV metal complexes, such as zirconocene (B1252598) compounds. skku.edu Although attempts to use unsubstituted benz[f]indene as a ligand were previously unsuccessful, the introduction of substituents onto the benz[f]indenone precursor helped to increase the stability of the final metal complex. skku.edu
Furthermore, functionalized indenyl phosphine (B1218219) ligands have been shown to be versatile in palladium-catalyzed cross-coupling reactions. rsc.org While not strictly indenone ligands, these systems demonstrate that the core indene (B144670) structure, from which indenone is derived, can be effectively functionalized to create highly effective ligands. The development of indenone-based ligands could potentially combine the reactivity benefits of the indenyl scaffold with the additional coordination possibilities or electronic modulation offered by the ketone functionality. This area remains ripe for exploration, with the potential to create novel catalysts with unique reactivity and selectivity. researchgate.net
Exploration of Dihydroindenone and Indanedione Analogues
Modifications of the core indenone structure, including the reduction of the double bond to form dihydroindenones (indanones) or the introduction of a second ketone to form indanediones, yield important classes of analogues with distinct reactivity and applications.
Dihydroindenone (Indanone) Analogues: The synthesis of 2,3-dihydro-1H-inden-1-ones (1-indanones) is a central theme in organic chemistry. organic-chemistry.org These saturated analogs are often more stable and serve as key intermediates in the synthesis of complex molecules and natural products. researchgate.net A variety of synthetic methods exist, including intramolecular Friedel-Crafts reactions of 3-arylpropionic acids, Nazarov cyclizations of chalcones, and transition-metal-catalyzed carbonylative cyclizations. researchgate.net A convergent synthesis of highly substituted dihydroindanes has been described from the cross-coupling of internal alkynes with 4-hydroxy-1,6-enynes, mediated by titanium. nih.gov
Indanedione Analogues: Indane-1,3-dione is a particularly important analogue, featuring a highly acidic methylene group flanked by two carbonyls. This structural feature makes it a versatile precursor for a vast range of derivatives. nih.gov It is readily used in Knoevenagel condensations to form 2-arylidene indan-1,3-diones, which are precursors for dyes and biologically active compounds. nih.govresearchgate.net
The indane-1,3-dione scaffold is also a cornerstone for building complex heterocyclic systems. For example, it can be used to synthesize tetracycline (B611298) analogues and coumarin-indanedione derivatives. nih.gov The synthesis of these analogues often involves domino or multi-component reactions that leverage the reactivity of the dione. The table below highlights some synthetic approaches to these analogues.
| Analogue Type | Precursor(s) | Key Reaction | Product Class | Ref |
| Dihydroindenone | 3-Arylpropionic Acid | Intramolecular Friedel-Crafts Acylation | 1-Indanone | researchgate.net |
| Dihydroindenone | Chalcone (α,β-unsaturated aryl ketone) | Nazarov Cyclization | Substituted 1-Indanone | researchgate.net |
| Indane-1,3-dione | Dialkyl phthalate, Ethyl acetate | Claisen Condensation | Indane-1,3-dione | nih.gov |
| Indane-1,3-dione Derivative | Indane-1,3-dione, Aldehydes | Knoevenagel Condensation | 2-Arylidene-1,3-diones | nih.gov |
Polymerization Initiators and Monomers with Indenone Units
The unique electronic and structural properties of the indenone core have led to its exploration in polymer chemistry, both as a component of polymerization initiators and as a monomer unit for synthesizing novel polymers.
Indenone-Based Initiators: Indenone derivatives have been successfully designed as visible-light photoinitiators for free radical polymerization. researchgate.net The indane-1,3-dione scaffold is particularly promising for creating push-pull dyes via Knoevenagel condensation. researchgate.net These dyes can absorb light in the visible spectrum and initiate polymerization, which is advantageous for applications like dental materials and coatings where deep curing and safety are concerns.
Specifically, cinnamoyl-indanone based structures have been investigated as photobleachable free radical visible initiators. researchgate.net Their ability to initiate polymerization of acrylates under visible light exposure has been demonstrated, providing a pathway to creating colorless polymers for specialized applications. researchgate.net
Indenone Monomers: The indenone molecule itself can act as a monomer. The preparation and polymerization of monomeric indenone is challenging due to its tendency to undergo spontaneous radical autopolymerization. However, recent advances have shown that Lewis pair polymerization (LPP) can be used to control this process. Using a combination of a sterically hindered Lewis acid catalyst and a Lewis base initiator, well-defined polyindenone with high molecular weight and low dispersity has been synthesized for the first time.
The resulting polyindenone exhibits remarkable properties, including a very high glass-transition temperature (Tg = 307 °C) and high thermal stability. This makes it a candidate for high-performance polymer applications. Furthermore, the polymer can be upcycled via controlled pyrolysis into graphite (B72142) oxide, offering a sustainable end-of-life pathway.
| Polymer Application | Indenone Derivative | Polymerization Type | Key Finding/Property | Ref |
| Photoinitiator | Cinnamoyl-indanone derivatives | Free Radical Photopolymerization | Effective initiation under visible light; photobleachable. | researchgate.net |
| Photoinitiator | Indane-1,3-dione push-pull dyes | Visible Light Photopolymerization | Promising scaffold for visible light initiators. | researchgate.net |
| Monomer | Indenone | Lewis Pair Polymerization | Synthesis of high molecular weight, high Tg polyindenone. |
Advanced Applications of 2 Ethyl 1h Inden 1 One in Organic Synthesis and Materials Science
Role as Key Building Blocks for Complex Organic Architectures
2-Ethyl-1H-inden-1-one, also known as 2-ethyl-1-indanone (B1366218), serves as a pivotal intermediate in the synthesis of intricate organic molecules. smolecule.com Its bicyclic structure, featuring a fused benzene (B151609) and cyclopentanone (B42830) ring with an ethyl substituent at the C2 position, provides a versatile scaffold for constructing more complex molecular frameworks. smolecule.com The presence of the ethyl group introduces specific steric and electronic effects that influence its reactivity, distinguishing it from simpler indanones and allowing for targeted chemical transformations. smolecule.com
This compound is a critical precursor in the synthesis of various specialized molecules. One of its significant applications is in the production of indenyl ligands, which are essential components of metallocene catalysts used in polyolefin production. Furthermore, this compound acts as a precursor for α-synuclein ligands, which are instrumental in research related to therapeutics for Parkinson's disease. smolecule.com Its derivatives are also utilized in the development of pharmaceuticals due to their biological activity. smolecule.com The adaptability of this compound in both academic and industrial settings is underscored by various synthetic routes developed for its preparation, including Friedel-Crafts alkylation and Heck-reduction-cyclization. smolecule.com
The following table summarizes key synthetic routes for this compound, highlighting its accessibility as a building block.
| Synthetic Method | Catalyst/Reagents | Temperature | Yield |
| Friedel-Crafts Alkylation | NbCl₅ | 250°C | 78% |
| Heck-Reduction-Cyclization | Pd catalyst, NaOEt | - | 56% |
| Acid-Catalyzed Cyclization | H₂SO₄ | 140°C | 27% |
Data sourced from Smolecule. smolecule.com
Contribution to Novel Catalysis and Ligand Design
The indene (B144670) framework, derivable from this compound, is fundamental to the design of advanced transition metal catalysts. Indenyl ligands, which are formally anions derived from indene, are analogous to the well-known cyclopentadienyl (B1206354) (Cp) ligand but exhibit unique properties that lead to enhanced catalytic activity. wikipedia.org Transition metal indenyl complexes often show greater reactivity in substitution and related reactions compared to their cyclopentadienyl counterparts, a phenomenon known as the "indenyl effect". rsc.org
This enhanced reactivity is attributed to the ability of the indenyl ligand to undergo "ring slippage" from an η⁵-coordination mode to an η³-coordination mode. This rearrangement is facilitated by the fused benzene ring, which stabilizes the indenide anion and lowers the energy barrier for the associative substitution mechanism. nih.gov This property is highly advantageous in catalysis, as it can significantly accelerate reaction rates. For instance, the rate of carbonyl substitution by triphenylphosphine on an indenylrhodium(I) complex was observed to be 10⁸ times faster than with the analogous cyclopentadienylrhodium complex. nih.gov
The use of this compound as a precursor allows for the synthesis of substituted indenyl ligands. These substitutions can be used to fine-tune the steric and electronic properties of the resulting metallocene catalysts, such as those based on zirconium and titanium, which are crucial for industrial polyolefin production. smolecule.com The strategic design of these ligands enables precise control over polymer properties.
Integration into Optoelectronic and Functional Materials
Derivatives of this compound are finding increasing use in the field of materials science, particularly in the development of optoelectronic and other functional materials. smolecule.comutah.edu The inherent electronic properties of the indanone core, which can be modified through chemical synthesis, make it a valuable component for materials with tailored optical and electronic characteristics.
Electron Acceptors and Donor-Acceptor Systems
The indanone scaffold is a key component in the design of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). In these devices, a donor-acceptor (D-A) architecture is employed to facilitate charge separation and generation. The indanone moiety, particularly when functionalized with strong electron-withdrawing groups like malononitrile to form derivatives such as 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC), serves as a potent electron acceptor. nankai.edu.cnjchemlett.comchinesechemsoc.org
Molecules incorporating these indanone-based acceptor units are designed with an Acceptor-Donor-Acceptor (A-D-A) structure. nankai.edu.cn This design allows for tunable frontier molecular orbital energy levels (HOMO and LUMO), which are critical for efficient charge transfer from a donor polymer. nankai.edu.cn The extension of the π-conjugation in the acceptor end-groups, for example by using naphthyl-fused indanone instead of phenyl-fused indanone, can enhance light absorption and promote more ordered molecular packing in the solid state, leading to improved device performance. nankai.edu.cn The development of such A-D-A type small-molecule electron acceptors has led to high power conversion efficiencies in organic solar cells. nankai.edu.cn
Components in Non-Linear Optical (NLO) Applications
Indanone compounds are being investigated for their non-linear optical (NLO) properties. nih.gov NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of polarizable π-electron systems and donor-acceptor groups.
Recent studies have shown that 1-indanone derivatives exhibit significant NLO responses. nih.gov The molecular hyperpolarizability, a measure of the NLO activity, can be influenced by the surrounding environment, such as the polarity of the solvent. Research indicates that strong hydrogen bonds can increase the molecular nonlinear responses of these compounds. nih.gov The high nonlinearity of some 1-indanone compounds suggests their potential as effective components in the design of advanced optical devices. nih.gov The structural modifications possible starting from precursors like this compound allow for the molecular engineering of materials with optimized NLO properties.
Precursors for Polymeric Materials
This compound and its derivatives serve as precursors for the synthesis of specialized polymeric materials. smolecule.com The indanone structure can be incorporated into polymer backbones or used to create functional side chains. One area of application is in the synthesis of inhibitors of tubulin polymerization. For example, N-acylhydrazones bearing a 1,4-dihydroindeno[1,2-b]pyrrole ring, synthesized from a 2-bromo-2,3-dihydro-1H-inden-1-one precursor, have been shown to act as tubulin polymerization inhibitors, which is a key mechanism for some anti-cancer agents. mdpi.com These compounds interfere with the formation of microtubules, which are essential for cell division.
The following table presents data on the inhibition of tubulin polymerization by specific indanone-derived compounds.
| Compound | Slowdown of Tubulin Polymerization |
| 1g | 25% |
| 1h | 25% |
| 2c | 40% |
| 2d | 60% |
Data sourced from MDPI. mdpi.com
Development of New Methodologies and Reagents in Synthetic Chemistry
The versatile reactivity of this compound and related indanones contributes to the development of new synthetic methodologies. The indanone core is susceptible to a variety of chemical transformations, allowing chemists to devise novel reaction pathways. For instance, palladium-catalyzed reactions have been developed for the synthesis of 2-substituted 1-indanones. beilstein-journals.org These methods often involve a one-pot process that combines cyclization and alkylation steps, showcasing the utility of the indanone structure in multi-component reactions. beilstein-journals.org
Furthermore, the synthesis of functionalized indenes from indanones is a key step in creating ligands for catalysis, as discussed previously. rsc.org The development of efficient and stereoselective methods to convert indanones into chiral indenes or other complex structures is an active area of research. For example, rhodium-catalyzed asymmetric intramolecular 1,4-additions and nickel-catalyzed reductive cyclizations have been employed to produce chiral 3-aryl-1-indanones and other substituted indanones with high enantioselectivity. organic-chemistry.org These methodologies, which often rely on the unique reactivity of the indanone scaffold, expand the toolbox of synthetic organic chemists for creating complex, stereodefined molecules.
Future Research Trajectories and Unexplored Avenues for 2 Ethyl 1h Inden 1 One
Development of Sustainable and Green Synthetic Approaches
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. nih.gov Future research on 2-ethyl-1H-inden-1-one should prioritize the development of sustainable and green synthetic methodologies to minimize environmental impact and enhance process efficiency.
Key areas of investigation include:
Catalytic Strategies: Exploring novel catalysts, such as metal triflates, that can be recovered and reused, would align with the principles of green chemistry. beilstein-journals.org Microwave-assisted intramolecular Friedel–Crafts acylation is another promising avenue that offers rapid and efficient synthesis. beilstein-journals.org
Alternative Solvents and Reaction Media: The use of greener solvents, or even solvent-free reaction conditions, is a critical aspect of sustainable synthesis. nih.govacs.org Task-specific ionic liquids, for instance, have been shown to be effective as both reaction media and catalysts in the synthesis of related indanone derivatives. acs.org
| Green Synthetic Approach | Potential Advantage for this compound Synthesis | Key Research Focus |
|---|---|---|
| Reusable Catalysts | Reduced catalyst waste and cost. | Development of recoverable metal triflates or solid-supported catalysts. beilstein-journals.org |
| Microwave-Assisted Synthesis | Faster reaction times and potentially higher yields. | Optimization of microwave parameters for intramolecular cyclization. beilstein-journals.org |
| Ionic Liquids | Serve as both solvent and catalyst, often recyclable. acs.org | Screening of various ionic liquids for optimal performance. acs.org |
| One-Pot Reactions | Increased efficiency and reduced waste generation. nih.govamazonaws.commdpi.com | Designing tandem or domino reaction sequences. nih.gov |
Investigation of Novel Reactivity Patterns and Undiscovered Transformations
The reactivity of the indanone core, characterized by a carbonyl group and a fused ring system, offers a rich landscape for exploring novel chemical transformations. smolecule.com The presence of an ethyl group at the C2 position introduces a unique steric and electronic environment that could lead to undiscovered reactivity patterns.
Future research could focus on:
Annulation Reactions: Investigating the use of this compound as a building block in annulation reactions to construct complex fused- and spiro-frameworks. nih.gov
Photochemical Reactions: Exploring the photochemical reactivity of this compound could lead to the synthesis of novel and complex molecular architectures. nih.gov
Domino and Cascade Reactions: Designing domino reactions that involve this compound could provide efficient pathways to polycyclic compounds. nih.gov
Asymmetric Transformations: The development of asymmetric catalytic methods to introduce chirality at the C2 position or other parts of the molecule would be of significant interest for various applications.
| Reaction Type | Potential Outcome | Area of Investigation |
|---|---|---|
| [3+2] Cycloaddition | Formation of indanone-fused cyclopentanes. nih.gov | Reaction with donor-acceptor cyclopropanes. nih.gov |
| Photolysis | Potential for intramolecular rearrangements and novel product formation. nih.gov | Irradiation under various conditions and with different sensitizers. |
| Domino Friedel–Crafts/Fischer Indole Synthesis | One-pot synthesis of indenoindoles. nih.gov | Reaction with ethyl cinnamates and aryl hydrazines. nih.gov |
| Asymmetric Hydrogenation | Enantioselective synthesis of chiral indanols. | Screening of chiral catalysts and optimization of reaction conditions. |
High-Throughput Synthesis and Screening of Derivatives
To efficiently explore the chemical space around this compound, high-throughput synthesis and screening techniques are indispensable. These methods allow for the rapid generation and evaluation of a large library of derivatives, accelerating the discovery of compounds with desired properties.
Future directions in this area include:
Combinatorial Synthesis: Employing combinatorial approaches to synthesize a diverse library of this compound derivatives by systematically varying substituents on the aromatic ring and modifying the ethyl group. iptonline.com
Parallel Synthesis: Utilizing parallel synthesis platforms to simultaneously produce multiple derivatives under different reaction conditions, enabling rapid optimization.
Automated Screening: Developing and implementing automated screening assays to quickly evaluate the properties of the synthesized derivatives for specific material science applications.
Integration with Advanced Automation and Artificial Intelligence in Chemical Discovery
Key opportunities for integration include:
AI-Driven Synthesis Planning: Utilizing AI algorithms to propose novel and efficient synthetic routes to this compound and its derivatives. drugtargetreview.comsynthiaonline.com These tools can analyze vast amounts of chemical literature to identify promising reaction pathways. synthiaonline.com
Robotic Synthesis Platforms: Employing automated robotic systems for the synthesis and purification of this compound derivatives, enabling unattended and high-throughput production. psu.edudrugtargetreview.com
Machine Learning for Property Prediction: Using machine learning models to predict the physical and chemical properties of virtual this compound derivatives, allowing for in silico screening before committing to laboratory synthesis. psu.edu
Exploration of Advanced Material Science Applications (excluding biological/pharmaceutical)
The structural features of this compound suggest its potential as a precursor for advanced materials. smolecule.com Future research should explore its utility in non-biological and non-pharmaceutical material science applications.
Potential areas of application include:
Photonics: Investigating the use of this compound derivatives in the development of organic light-emitting diodes (OLEDs), nonlinear optical materials, and other photonic devices. utah.edu
Polymers: Exploring the incorporation of the this compound moiety into polymer backbones to create materials with novel thermal, mechanical, or optical properties. smolecule.com
Corrosion Inhibitors: Synthesizing and evaluating derivatives of this compound as potential corrosion inhibitors for metals and alloys. nih.gov
Luminescent Materials: Investigating the potential of metal complexes of this compound derivatives for applications in luminescent materials and sensors. beilstein-journals.org
Q & A
Q. What are the established synthetic routes for 2-ethyl-1H-inden-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or cyclization of substituted indene precursors. For example:
- Route A : Cyclization of 3-ethyl-1-phenylpropane-1,3-dione under acidic conditions (H₂SO₄, 80°C) yields this compound with ~65% efficiency .
- Route B : Palladium-catalyzed cross-coupling of indene derivatives with ethyl halides achieves higher regioselectivity but requires inert conditions (N₂ atmosphere, THF solvent) .
Q. Key Variables Affecting Yield :
| Variable | Optimal Range | Impact on Purity/Yield |
|---|---|---|
| Temperature | 70–90°C | Higher temps increase byproduct formation |
| Catalyst Loading | 5–10 mol% | Excess Pd reduces yield due to aggregation |
| Solvent Polarity | Low (e.g., THF) | Polar solvents favor side reactions |
Recommendation : Use Route B for regioselective synthesis but monitor catalyst stability via TLC .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure using SHELX for refinement (R-factor < 0.05) . For example, the indenone ring’s dihedral angle (15.2°) confirms planarity .
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 2.4–2.6 ppm (ethyl group) .
- DFT Calculations : B3LYP/6-31G(d,p) basis sets predict HOMO-LUMO gaps (4.2 eV) and electrophilicity indices (1.8 eV), correlating with experimental reactivity .
Data Cross-Validation : Compare experimental IR carbonyl stretches (1680 cm⁻¹) with DFT-simulated spectra to confirm tautomeric forms .
Advanced Research Questions
Q. What strategies can resolve contradictions between experimental and computational data regarding the reactivity of this compound?
Methodological Answer: Contradictions often arise from solvent effects or approximations in computational models.
- Case Study : DFT predicts nucleophilic attack at the ketone group, but experimental kinetics show no reaction under basic conditions.
Q. Framework for Analysis :
Replicate experiments under controlled humidity/temperature .
Compare multiple computational methods (e.g., MP2 vs. DFT-D3 dispersion corrections) .
Apply error-analysis protocols (e.g., Monte Carlo simulations for uncertainty quantification) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
Methodological Answer:
- Step 1 : Synthesize derivatives with modifications at the ethyl group (e.g., halogenation, hydroxylation) .
- Step 2 : Test antimicrobial activity using MIC assays (e.g., against E. coli and S. aureus):
| Derivative | MIC (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| 2-Ethyl (parent) | 12.5 | 1.0 |
| 2-Trifluoroethyl | 3.2 | 4.1 |
| 2-Hydroxyethyl | 25.0 | 0.5 |
Interpretation : Electron-withdrawing groups enhance activity by increasing electrophilicity .
Pitfalls : Avoid overfitting SAR models by limiting variables to ≤3 structural parameters .
Q. How should researchers address discrepancies in reported crystallographic data for this compound polymorphs?
Methodological Answer:
- Issue : Conflicting unit cell parameters (e.g., monoclinic vs. orthorhombic systems).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
